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molecular formula C11H14N2OS B8615321 (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide

(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enethioamide

Cat. No. B8615321
M. Wt: 222.31 g/mol
InChI Key: RVSBIAFYHQQXMR-UHFFFAOYSA-N
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Patent
US07960419B2

Procedure details

Add hydrogen peroxide (30% by weight, 2.39 g, 70.3 mmol) to a solution of 3-amino-3-(4-methoxyphenyl)-2-methyl-thioacrylamide (7.800 g, 35.135 mmol) in methanol (703 mL). Stir 3 h. Quench the reaction with Na2S2O3 (20% in water) and evaporate to 10 mL. Dilute with EtOAc (500 mL) and wash the organic phase with brine (3×100 mL), evaporate and crystallize from EtOAc/hexane to afford 3-(4-methoxy-phenyl)-4-methylisothiazol-5-ylamine. Yield: 88.2%. ES-MS: m/e 221.0 (m+1).
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
703 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
OO.[NH2:3][C:4]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)=[C:5]([CH3:9])[C:6]([NH2:8])=[S:7]>CO>[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([C:4]2[C:5]([CH3:9])=[C:6]([NH2:8])[S:7][N:3]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
2.39 g
Type
reactant
Smiles
OO
Name
Quantity
7.8 g
Type
reactant
Smiles
NC(=C(C(=S)N)C)C1=CC=C(C=C1)OC
Name
Quantity
703 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Stir 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with Na2S2O3 (20% in water)
CUSTOM
Type
CUSTOM
Details
evaporate to 10 mL
ADDITION
Type
ADDITION
Details
Dilute with EtOAc (500 mL)
WASH
Type
WASH
Details
wash the organic phase with brine (3×100 mL)
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
crystallize from EtOAc/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NSC(=C1C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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